Cas no 2229523-89-9 (O-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-2-yl)hydroxylamine)

O-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-2-yl)hydroxylamine structure
2229523-89-9 structure
Product name:O-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-2-yl)hydroxylamine
CAS No:2229523-89-9
MF:C9H13N3OS
Molecular Weight:211.284020185471
CID:6599644
PubChem ID:165678786

O-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-2-yl)hydroxylamine 化学的及び物理的性質

名前と識別子

    • O-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-2-yl)hydroxylamine
    • O-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-yl)hydroxylamine
    • EN300-1757267
    • 2229523-89-9
    • インチ: 1S/C9H13N3OS/c1-6-7(9(2,3)13-10)12-4-5-14-8(12)11-6/h4-5H,10H2,1-3H3
    • InChIKey: GNJMCKJCIMZJHY-UHFFFAOYSA-N
    • SMILES: S1C=CN2C1=NC(C)=C2C(C)(C)ON

計算された属性

  • 精确分子量: 211.07793322g/mol
  • 同位素质量: 211.07793322g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 224
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.8
  • トポロジー分子極性表面積: 80.8Ų

O-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-2-yl)hydroxylamine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1757267-0.05g
O-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-yl)hydroxylamine
2229523-89-9
0.05g
$1247.0 2023-09-20
Enamine
EN300-1757267-2.5g
O-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-yl)hydroxylamine
2229523-89-9
2.5g
$2912.0 2023-09-20
Enamine
EN300-1757267-10g
O-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-yl)hydroxylamine
2229523-89-9
10g
$6390.0 2023-09-20
Enamine
EN300-1757267-0.5g
O-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-yl)hydroxylamine
2229523-89-9
0.5g
$1426.0 2023-09-20
Enamine
EN300-1757267-1.0g
O-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-yl)hydroxylamine
2229523-89-9
1g
$1485.0 2023-06-03
Enamine
EN300-1757267-0.1g
O-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-yl)hydroxylamine
2229523-89-9
0.1g
$1307.0 2023-09-20
Enamine
EN300-1757267-5g
O-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-yl)hydroxylamine
2229523-89-9
5g
$4309.0 2023-09-20
Enamine
EN300-1757267-1g
O-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-yl)hydroxylamine
2229523-89-9
1g
$1485.0 2023-09-20
Enamine
EN300-1757267-5.0g
O-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-yl)hydroxylamine
2229523-89-9
5g
$4309.0 2023-06-03
Enamine
EN300-1757267-10.0g
O-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-yl)hydroxylamine
2229523-89-9
10g
$6390.0 2023-06-03

O-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-2-yl)hydroxylamine 関連文献

O-(2-{6-methylimidazo2,1-b1,3thiazol-5-yl}propan-2-yl)hydroxylamineに関する追加情報

Comprehensive Overview of O-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-yl)hydroxylamine (CAS No. 2229523-89-9)

The compound O-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-yl)hydroxylamine (CAS No. 2229523-89-9) is a specialized organic molecule that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. Its unique structure, featuring a 6-methylimidazo[2,1-b][1,3]thiazole core, positions it as a promising candidate for various applications, including drug discovery and biochemical studies. Researchers are particularly intrigued by its potential to modulate biological pathways, making it a subject of ongoing investigations.

In recent years, the demand for novel heterocyclic compounds like O-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-yl)hydroxylamine has surged, driven by the need for innovative therapeutics. The compound's imidazo[2,1-b][1,3]thiazole scaffold is known for its bioactivity, often associated with antimicrobial, anti-inflammatory, and anticancer properties. This has led to a spike in searches for "imidazo[2,1-b][1,3]thiazole derivatives" and "CAS 2229523-89-9 applications" across scientific databases and search engines.

One of the most frequently asked questions about this compound revolves around its synthesis and stability. The O-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-yl)hydroxylamine structure incorporates a hydroxylamine moiety, which is known for its reactivity and potential as a pharmacophore. This characteristic has prompted researchers to explore its utility in prodrug design and targeted drug delivery systems. Discussions on platforms like ResearchGate and PubMed often highlight its compatibility with modern click chemistry techniques, further broadening its appeal.

From a commercial perspective, CAS No. 2229523-89-9 is increasingly listed in catalogs of specialty chemical suppliers, catering to pharmaceutical and biotechnology industries. Its relevance is further underscored by the growing trend of "fragment-based drug discovery," where small, structurally diverse molecules like this are used to identify lead compounds. The compound's propan-2-yl side chain also offers flexibility for further chemical modifications, making it a versatile building block in synthetic chemistry.

Environmental and safety considerations are another hot topic associated with O-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-yl)hydroxylamine. While it is not classified as hazardous, proper handling protocols are recommended to ensure its stability and prevent degradation. Researchers often search for "storage conditions for CAS 2229523-89-9" and "compatibility with common solvents," reflecting the practical challenges of working with such specialized compounds.

In summary, O-(2-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}propan-2-yl)hydroxylamine (CAS No. 2229523-89-9) represents a fascinating area of study at the intersection of chemistry and biology. Its structural features and potential applications continue to inspire both academic and industrial research, aligning with broader trends in precision medicine and small-molecule therapeutics. As the scientific community delves deeper into its properties, this compound is poised to play a pivotal role in advancing drug development and biochemical innovation.

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